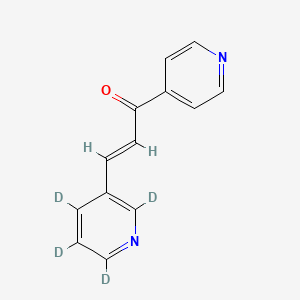
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known as 3-POP-d4, is a synthetic compound that has been widely used in scientific research. This compound has a wide range of applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can be achieved through a multi-step reaction sequence involving the reaction of appropriate starting materials.
Starting Materials
4-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, deuterated acetone, magnesium sulfate, sodium hydroxide, potassium carbonate, ethyl iodide, palladium(II) acetate, triphenylphosphine
Reaction
Step 1: Synthesize 1-(4-pyridinyl)-2-propene-1-one-d4 by reacting 4-pyridinecarboxaldehyde with deuterated acetone in the presence of magnesium sulfate and sodium hydroxide., Step 2: Synthesize 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol by reacting 1-(4-pyridinyl)-2-propene-1-one-d4 with 3-pyridinecarboxaldehyde in the presence of potassium carbonate and ethanol., Step 3: Convert 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol to 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 by reacting with ethyl iodide and palladium(II) acetate in the presence of triphenylphosphine.
Mécanisme D'action
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 acts as a substrate for enzymes and proteins. It binds to the active site of the enzyme and induces a conformational change, resulting in the activation of the enzyme. This activation leads to the catalytic reaction of the enzyme, which leads to the formation of the desired product.
Effets Biochimiques Et Physiologiques
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and lipids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. Furthermore, it has been found to have a positive effect on the immune system, as well as a positive effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is easy to synthesize. Second, it is a stable compound and can be stored for long periods of time. Third, it is a versatile compound and can be used in a variety of experiments.
However, there are also some limitations to the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in laboratory experiments. First, it is a synthetic compound and may not accurately mimic the structure of naturally occurring compounds. Second, it is not very soluble in water, which may limit its use in certain experiments. Third, it has a relatively low solubility in organic solvents, which may also limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in scientific research. One potential direction is the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in drug design and development. This compound could be used to study the structure and function of proteins and enzymes involved in drug metabolism, as well as to study the mechanism of action of various drugs. In addition, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the effects of drugs on the immune system and the cardiovascular system.
Another potential direction is the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in the study of hormone synthesis. This compound could be used to study the structure and function of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. In addition, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the effects of hormones on the body, as well as the effects of hormones on the development of diseases.
Finally, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the structure and function of proteins and enzymes involved in the synthesis of lipids and proteins. This compound could be used to study the effects of lipids and proteins on the body, as well as the effects of lipids and
Applications De Recherche Scientifique
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 is widely used in scientific research due to its ability to mimic the structure of natural compounds. It is used in the synthesis of drugs and in the study of biochemical and physiological effects. It is also used in the study of the mechanisms of action of various compounds. In addition, it is used as a reference compound in the study of the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-GWHRRPHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

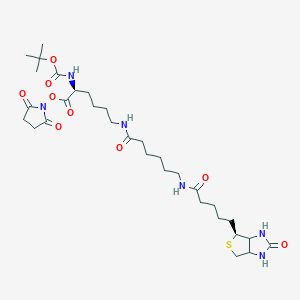
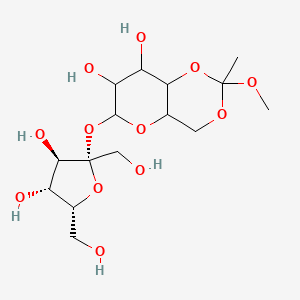
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
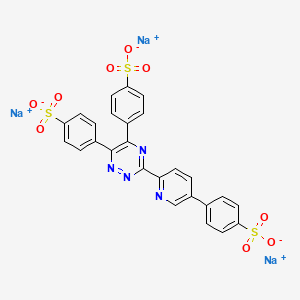
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

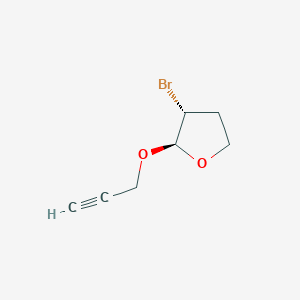
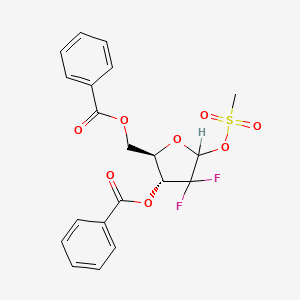

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)